N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide - 2034456-88-5

N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

Catalog Number: EVT-2851606
CAS Number: 2034456-88-5
Molecular Formula: C19H15FN2O3
Molecular Weight: 338.338
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Furan-2-carbaldehyde thiosemicarbazone (1)

  • Compound Description: This compound is a thiosemicarbazone derivative synthesized from furan-2-carbaldehyde and thiosemicarbazide. It demonstrated moderate DPPH radical scavenging activity in comparison to ascorbic acid. []
  • Relevance: This compound shares the furan ring system with N1-(2-Fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide. While the furan attachment point differs (position 2 vs. position 3), the presence of this heterocycle in both structures highlights a potential area of structural similarity for biological activity. []

5-Nitro-furan-2-carbaldehyde thiosemicarbazone (5)

  • Compound Description: Another thiosemicarbazone derivative from the same study, this compound exhibited significant antibacterial activity against a Staphylococcus aureus strain. It was notably more potent than the reference drugs nitrofurantoin and gentamicin. Furthermore, it showed promising antitumor activity against various human tumor cell lines, with its most potent effect against the HuTu80 cell line. []
  • Relevance: Similar to N1-(2-Fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide, this compound contains a furan ring. While the furan is substituted at position 2 in this compound compared to position 3 in the target compound, the shared presence of this heterocycle and a nitro group highlights potential structural similarities and suggests a possible link to biological activity. []

5-Trifluoromethyl-furan-2-carbaldehyde thiosemicarbazone (4)

  • Compound Description: This thiosemicarbazone derivative, synthesized using 5-trifluoromethyl-furan-2-carbaldehyde, displayed notable antifungal activity against Candida albicans strains, although it was less potent than amphotericin B. []
  • Relevance: This compound and N1-(2-Fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide both feature a furan ring system. Though the substitution pattern on the furan differs, the presence of fluorine atoms in both structures, albeit in different positions and functional groups (trifluoromethyl vs. fluorophenyl), suggests a potential structural link and warrants further investigation into their biological activities. []

3-(Furan-2-yl)-5-(naphthalen-6-yl)-1H-pyrazole

  • Compound Description: This compound is a pyrazole derivative synthesized using a furan-containing starting material. It was found to crystallize with a hydrogen-bonded catemer structure. []
  • Relevance: Similar to N1-(2-Fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide, this compound contains a furan ring. The shared presence of this heterocycle, even though it is part of different core structures (pyrazole vs. oxalamide), emphasizes the potential significance of the furan ring in influencing biological activity. []

N2-(Phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (14)

  • Compound Description: This compound is an HIV-1 inhibitor that targets the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. []
  • Relevance: Although this compound lacks a furan ring, its classification as an HIV-1 inhibitor is noteworthy. Since some research suggests potential antiviral applications for furan derivatives, the antiviral activity of N1-(2-Fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide might be of interest. []

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (7)

  • Compound Description: Identified through a virtual screen targeting the PI(4,5)P2 binding site of the HIV-1 MA protein, this compound demonstrated antiviral activity in primary human cells. It directly interacts with HIV-1 MA, competes with PI(4,5)P2 for binding, and inhibits the production of new virus particles. Notably, mutations within the PI(4,5)P2 binding site of MA diminished its antiviral effect, further supporting its mechanism of action. []
  • Relevance: This compound shares structural similarities with N1-(2-Fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide, including the presence of a fluorophenyl group and an amide bond. Although it lacks a furan ring, its identification as a potent and broadly neutralizing anti-HIV agent suggests that exploring the antiviral potential of N1-(2-Fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide, which also contains a fluorophenyl group, could be a promising research avenue. []

Lapatinib Tosylate Salts

  • Compound Description: Two tosylate salts of the anticancer drug lapatinib, a monotosylate and a ditosylate, were studied to understand the impact of salt formation on the drug's solid-state properties. Both salts exhibited distinct hydrogen-bonding patterns and conformations, influencing their physicochemical characteristics. []
  • Relevance: While lapatinib itself is structurally dissimilar to N1-(2-Fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide, the study emphasizes the importance of salt formation in modulating drug properties. This highlights a potential strategy for optimizing the physicochemical and pharmacokinetic properties of N1-(2-Fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide through salt formation. []

Properties

CAS Number

2034456-88-5

Product Name

N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

IUPAC Name

N'-(2-fluorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide

Molecular Formula

C19H15FN2O3

Molecular Weight

338.338

InChI

InChI=1S/C19H15FN2O3/c20-16-3-1-2-4-17(16)22-19(24)18(23)21-11-13-5-7-14(8-6-13)15-9-10-25-12-15/h1-10,12H,11H2,(H,21,23)(H,22,24)

InChI Key

PLFTWRNZTZTXRO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.